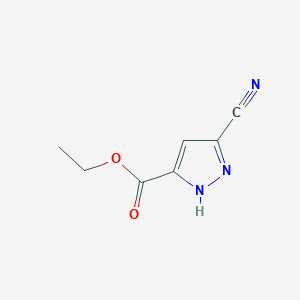![molecular formula C24H21N3O4S2 B2764841 N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea CAS No. 1105199-71-0](/img/structure/B2764841.png)
N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a method for the synthesis of ureas, showcasing a route to create compounds such as N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea under mild conditions without racemization. This process is notable for its environmental friendliness and cost-effectiveness, suggesting applications in sustainable chemistry (Kishore Thalluri et al., 2014).
Biological Activity and Plant Morphogenesis
Urea derivatives have been identified as synthetic compounds with positive regulators of cell division and differentiation, demonstrating cytokinin-like activity. These findings suggest their potential in in vitro plant morphogenesis studies, where they could serve as tools for exploring plant growth and development (A. Ricci & C. Bertoletti, 2009).
Material Science Applications
Anion tuning of the rheology and morphology of low molecular weight salt hydrogelators has been explored, indicating that urea derivatives can influence the physical properties of hydrogels. This ability to adjust gel properties through anionic components could have implications for the design of new materials in various technological applications (G. Lloyd & J. Steed, 2011).
Enzyme Inhibition and Anticancer Activity
Urea derivatives have been evaluated for their enzyme inhibition and anticancer activities, highlighting their potential in therapeutic applications. For instance, certain urea compounds have shown promising results in inhibiting enzymes relevant to cancer progression, suggesting they could contribute to the development of new anticancer drugs (Sana Mustafa et al., 2014).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Their ability to form protective layers on metal surfaces indicates potential applications in industrial processes to mitigate corrosion, thereby extending the lifespan of metal components (B. Mistry et al., 2011).
Propiedades
IUPAC Name |
ethyl 2-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-11-7-8-12-17(16)25-20(28)14-32-24-26-18-13-19(15-9-5-4-6-10-15)33-21(18)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKYYBBZPVCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

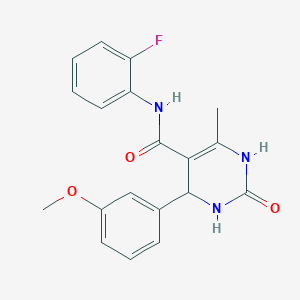
![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)

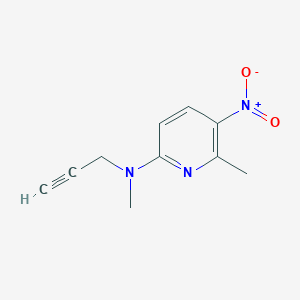
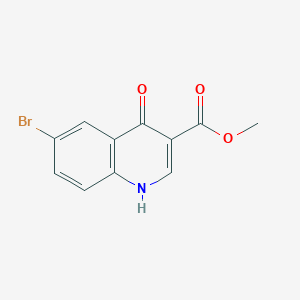
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2764769.png)
![N-(2,4-difluorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764771.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764774.png)
![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)
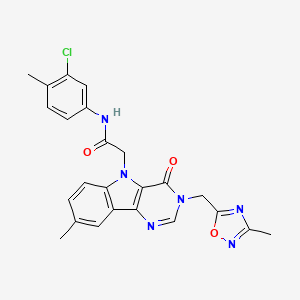
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)
